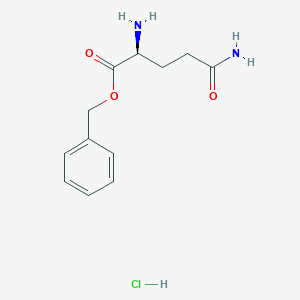

![molecular formula C52H46N2P2 B3068159 (1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine CAS No. 287485-86-3](/img/structure/B3068159.png)

(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine

Descripción general

Descripción

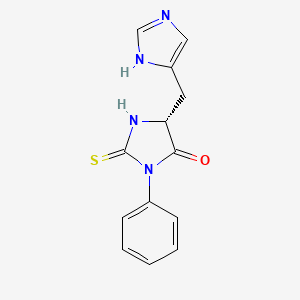

“(1S,2S)-N,N’-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine” is an organophosphorus compound . It has a molecular formula of C26H24NP . The compound appears as a crystalline powder .

Molecular Structure Analysis

The compound has a chiral center, which means it can exist in different stereoisomers . The InChI Key of the compound is MIPGTOGPLXZBQX-QYRYXDJWNA-N .Physical And Chemical Properties Analysis

The compound is a crystalline powder . It has a specific optical rotation of +175° to +215° (20°C, 589 nm) (c=0.5, CHCl3) .Aplicaciones Científicas De Investigación

Catalytic Applications

Chiral diphosphinite and diphosphine ligands derived from (1S,2S)-1,2-diphenylethylenediamine have been utilized in asymmetric catalysis. For instance, ruthenium complexes incorporating these ligands have shown effectiveness in catalyzing asymmetric hydrogenation reactions (Falshaw et al., 2007). Similarly, rhodium complexes with chiral tetradentate ligands based on this backbone were effective in the enantioselective reduction of simple ketones, highlighting their potential in synthesizing optically active compounds (Gao et al., 2000).

Material Science and Luminescence

In material science, complexes derived from (1S,2S)-1,2-diphenylethylenediamine have been explored for their photophysical properties. Notably, iridium(III) complexes with bent diphosphine chelators exhibited enhanced emission, which is crucial for the development of electroluminescent devices and sensors (Luo et al., 2013).

Organic Synthesis

In organic synthesis, these ligands have been involved in creating complexes that catalyze stereochemically divergent reactions, such as the Michael/Aldol reaction, producing thiochromanyl-spirooxindoles with multiple contiguous stereogenic centers. This application demonstrates the ligand's versatility in synthesizing complex, biologically relevant molecules (Arai et al., 2016).

Analytical Chemistry

Moreover, these complexes have been utilized in analytical chemistry for enantioselective fluorescent recognition of chiral acids, showcasing their potential in chiral discrimination and sensing applications (Li et al., 2007).

Medicinal Chemistry

In the realm of medicinal chemistry, certain complexes featuring (1S,2S)-1,2-diphenylethylenediamine ligands have shown promising antiproliferative properties against cancer cells, underscoring their potential in developing new anticancer drugs (Liu et al., 2019).

Propiedades

IUPAC Name |

(1S,2S)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBTWUBNZRVXAU-XWQGWOARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46N2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

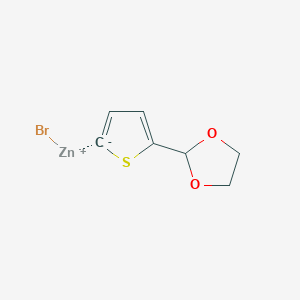

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)